エチルエシゴニジン

概要

説明

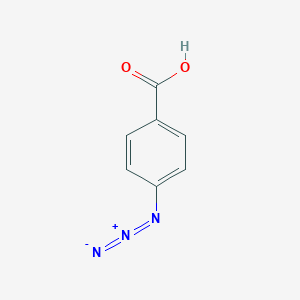

Ecgonidine ethyl ester is a chemical intermediate derived from ecgonine or cocaine . It is a pyrolysis product formed when crack cocaine is smoked, making this substance a useful biomarker to specifically test for use of crack cocaine .

Synthesis Analysis

Ecgonidine ethyl ester can be synthesized non-pyrolytically from cocaine via hydrolysis/dehydration followed by esterification with methanol . The synthesis of an ester can be accomplished in one of several ways. In the lab, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis

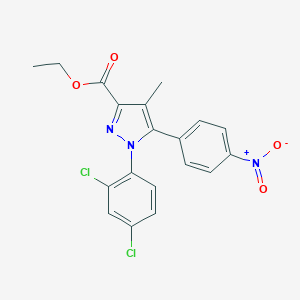

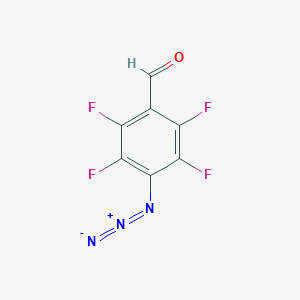

Ecgonidine ethyl ester contains a total of 31 atoms; 17 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . It also contains a total of 32 bonds; 15 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 ester (aliphatic), 1 tertiary amine (aliphatic), and 1 Pyrrolidine .Chemical Reactions Analysis

Esters, including Ecgonidine ethyl ester, undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides .Physical And Chemical Properties Analysis

Esters are polar molecules but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .科学的研究の応用

コカイン使用のバイオマーカー

エチルエシゴニジンは、アンヒドロエシゴニンエチルエステルとしても知られており、クラックコカインを喫煙したときに生成される熱分解生成物です 。これは、粉末コカインとは異なり、この化合物を代謝物として生成しないクラックコカインの使用を区別する、特定のバイオマーカーとしての役割を果たします。この用途は、薬物使用の正確な検出が求められる法中毒学や薬物乱用監視において、非常に重要です。

心血管研究

この化合物は、心血管系に重大な影響を与えることが確認されています。 その存在は、心臓へのストレス増加につながる可能性があり、これはコカインとその誘導体の心臓の健康への影響に関する医学研究にとって貴重な情報です 。

神経学的研究

エチルエシゴニジンの脳におけるムスカリン受容体との相互作用は、アポトーシスによるニューロン死につながる可能性があります 。この特性により、コカイン乱用の神経学的影響を研究し、神経変性疾患の潜在的な治療法を開発するための重要な化合物となっています。

フェニルトロパン類似体の合成

医薬品化学の分野では、エチルエシゴニジンは、フェニルトロパン類似体の合成のための化学中間体として使用されます 。トロパリル、ジクロロパン、CFTなどのこれらの類似体は、脳研究における画像化剤から神経障害の潜在的な治療法まで、さまざまな用途があります。

グリーンケミストリーの用途

グリーンケミストリーの原則は、化学合成において環境に優しい方法を使用することを強調しています。 エチルエシゴニジンは、従来の化学的経路と比較してより持続可能で環境への悪影響が少ないバイオ触媒法を使用して合成できます 。このアプローチは、環境に優しい工業プロセスに対する需要の高まりと一致しています。

分析化学

エチルエシゴニジンは、そのユニークな化学的特性により、クロマトグラフィー分析における標準物質または参照物質として、分析化学で利用できます。 この用途は、正確で精密な測定が不可欠な医薬品の品質管理において特に重要です 。

Safety and Hazards

将来の方向性

A single dose of Ecgonidine ethyl ester reversed scopolamine impairment, indicating involvement of acetylcholine receptors. Longer-term treatment improved cognition in aged rats, with enhanced rates of learning in the absence of an exogenous cognition-impairing compound . This suggests that Ecgonidine ethyl ester might induce cognitive enhancement and relief of anxiety in cocaine-impaired humans, and in other cognitive disorders .

作用機序

Target of Action

Ecgonidine ethyl ester is a derivative of ecgonine, which is a primary metabolite of cocaine Its parent compound, ecgonine, has been found to interact withnicotinic acetylcholine receptors .

Mode of Action

It’s known that in the presence of an agonist, inhibitors binding to the nicotinic acetylcholine receptors can change the ion channel equilibrium from the open-channel form towards the closed form . This suggests that ecgonidine ethyl ester might interact with its targets in a similar way, potentially leading to changes in the ion channel equilibrium.

Biochemical Pathways

It’s known that ecgonine and its derivatives are involved in the metabolism of cocaine . Cocaine is metabolized mostly hepatically into two main metabolites, ecgonine methyl ester and benzoylecgonine . Ecgonidine ethyl ester could potentially be involved in similar metabolic pathways.

Pharmacokinetics

It’s known that methylecgonidine, a related compound, has a relatively short half-life of 18–21 minutes, after which it is metabolized to ecgonidine . This suggests that ecgonidine ethyl ester might have similar ADME properties.

Result of Action

It’s known that ecgonine methyl ester, a related compound, has been suggested to have a beneficial effect on cognition . A single dose of ecgonine methyl ester was found to reverse scopolamine impairment, indicating involvement of acetylcholine receptors . This suggests that ecgonidine ethyl ester might have similar effects.

Action Environment

It’s known that the presence of alcohol can lead to the formation of ecgonidine ethyl ester from anhydroecgonine methyl ester . This suggests that the presence of certain substances in the environment might influence the formation and action of ecgonidine ethyl ester.

特性

IUPAC Name |

ethyl (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-3-14-11(13)9-6-4-8-5-7-10(9)12(8)2/h6,8,10H,3-5,7H2,1-2H3/t8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQKCHQJQNRNHW-PSASIEDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CCC2CCC1N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC[C@@H]2CC[C@H]1N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101310346 | |

| Record name | Anhydroecgonine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73045-45-1 | |

| Record name | Anhydroecgonine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73045-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anhydroecgonine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid, 8-methyl-, ethyl ester, (1R,5S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Anhydroecgonine ethyl ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK68KDX4WF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-4H-pyrrolo[3,2-b]pyridine](/img/structure/B116722.png)

![7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B116735.png)